molecular formula C9H18INO2S B14624958 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide CAS No. 59097-23-3

3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide

Cat. No.: B14624958
CAS No.: 59097-23-3
M. Wt: 331.22 g/mol
InChI Key: DHSSTDKCIZEQQU-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxycarbonyl group, a dimethyl group, and a sulfanyl group, along with an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the methoxycarbonyl group through esterification reactions. The dimethyl group can be added via alkylation reactions, and the sulfanyl group is introduced through thiolation reactions. The final step involves the formation of the iodide salt by reacting the intermediate compound with an iodide source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and other advanced techniques may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium cyanide or potassium fluoride can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Compounds with different halides or cyanides replacing the iodide ion.

Scientific Research Applications

3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidine: Lacks the iodide ion but has a similar core structure.

    4-(Methoxycarbonyl)-1,1-dimethylpiperidin-1-ium iodide: Similar but without the sulfanyl group.

    3-(Methoxycarbonyl)-1,1-dimethyl-4-hydroxypiperidin-1-ium iodide: Contains a hydroxyl group instead of a sulfanyl group.

Uniqueness

3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is unique due to the presence of both the sulfanyl group and the iodide ion, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

59097-23-3

Molecular Formula

C9H18INO2S

Molecular Weight

331.22 g/mol

IUPAC Name

methyl 1,1-dimethyl-4-sulfanylpiperidin-1-ium-3-carboxylate;iodide

InChI

InChI=1S/C9H17NO2S.HI/c1-10(2)5-4-8(13)7(6-10)9(11)12-3;/h7-8H,4-6H2,1-3H3;1H

InChI Key

DHSSTDKCIZEQQU-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(C(C1)C(=O)OC)S)C.[I-]

Origin of Product

United States

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